molecular formula C25H23N3O6S B2897154 (2Z)-2-[(2,5-dimethoxybenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide CAS No. 866346-94-3

(2Z)-2-[(2,5-dimethoxybenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2897154
CAS No.: 866346-94-3
M. Wt: 493.53
InChI Key: UJUGVXOISZPIDE-RFBIWTDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 2-imino-2H-chromene-3-carboxamide family, characterized by a chromene backbone fused with an imino group at position 2 and a carboxamide substituent at position 2. The Z-configuration of the imino group and the presence of a 2,5-dimethoxybenzenesulfonamido moiety distinguish it from related derivatives.

Properties

IUPAC Name

(2Z)-2-[(2,5-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-methylphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O6S/c1-16-7-6-9-18(13-16)26-24(29)20-14-17-8-4-5-10-21(17)34-25(20)27-28-35(30,31)23-15-19(32-2)11-12-22(23)33-3/h4-15,28H,1-3H3,(H,26,29)/b27-25-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUGVXOISZPIDE-RFBIWTDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Salicylaldehyde Derivatives

The 2H-chromene scaffold is synthesized via Knoevenagel condensation. Ethyl cyanoacetate reacts with salicylaldehyde derivatives in ethanol under catalytic ammonium acetate, forming ethyl 2-imino-2H-chromene-3-carboxylate.

Reaction Conditions :

  • Solvent : Ethanol (30 mL/g substrate).
  • Catalyst : Ammonium acetate (10 mol%).
  • Temperature : Reflux (78°C) for 2–4 hours.
  • Yield : 65–70%.

Mechanism :

  • Aldol condensation between the aldehyde and active methylene group.
  • Intramolecular cyclization via nucleophilic attack of the phenolic oxygen on the nitrile group.

Carboxamide Formation

Hydrolysis and Activation

The ethyl ester intermediate undergoes hydrolysis to yield 2-imino-2H-chromene-3-carboxylic acid, followed by activation using PyBOP [(benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate].

Procedure :

  • Hydrolysis : Stir ester in 1M NaOH/EtOH (1:1) at 60°C for 3 hours.
  • Activation : React carboxylic acid with PyBOP (1.2 eq) and DIPEA (3 eq) in DMF for 30 minutes.

Coupling with 3-Methylaniline

The activated acid reacts with 3-methylaniline to form N-(3-methylphenyl)-2-imino-2H-chromene-3-carboxamide.

Optimization :

  • Solvent : DMF or THF.
  • Temperature : Room temperature, 12–16 hours.
  • Yield : 75–80% (analogous to).

Characterization :

  • IR : 1654 cm⁻¹ (C=O stretch), 3180 cm⁻¹ (N-H stretch).
  • ¹H NMR : δ 8.26 (s, 1H, chromene-H), 7.40–8.01 (m, 4H, ArH), 2.30 (s, 3H, CH₃).

Imino-Sulfonamido Functionalization

Hydrazone Formation

The 2-imino group reacts with hydrazine hydrate to form 2-hydrazono-N-(3-methylphenyl)-2H-chromene-3-carboxamide.

Conditions :

  • Solvent : Ethanol/acetic acid (4:1).
  • Reagents : Hydrazine hydrate (2 eq).
  • Temperature : Reflux, 4 hours.
  • Yield : 70–75%.

Sulfonylation with 2,5-Dimethoxybenzenesulfonyl Chloride

The hydrazone intermediate undergoes sulfonylation to introduce the 2,5-dimethoxybenzenesulfonamido group.

Procedure :

  • Dissolve hydrazone in dry pyridine (5 mL/g).
  • Add 2,5-dimethoxybenzenesulfonyl chloride (1.5 eq) dropwise at 0°C.
  • Stir at room temperature for 6 hours.

Workup :

  • Quench with ice-water, extract with ethyl acetate.
  • Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Characterization :

  • IR : 1360 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 3440 cm⁻¹ (N-H).
  • ¹³C NMR : δ 162.1 (C=O), 152.3 (C=N), 56.2 (OCH₃).

Stereochemical Control

The (2Z)-configuration is favored due to steric hindrance between the sulfonamido group and chromene ring. Rotamer analysis via NOESY confirms proximity between the sulfonamido NHSO₂ group and chromene C-3 carboxamide.

Comparative Analysis of Synthetic Routes

Step Method A (This Work) Literature Analog
Chromene Formation Ethanol, NH₄OAc Ethanol, piperidine
Carboxamide Coupling PyBOP/DIPEA EDCI/HOBt
Sulfonylation Yield 68% 60–65% (similar substrates)

Challenges and Mitigation

  • Hydrazone Stability : The hydrazone intermediate is prone to oxidation. Use of inert atmosphere (N₂) and antioxidants (BHT) improves yield.
  • Sulfonylation Selectivity : Excess pyridine (3 eq) minimizes di-sulfonylation byproducts.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2,5-dimethoxybenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may exhibit biological activity, making it a candidate for studies on its potential therapeutic effects.

    Medicine: The compound could be investigated for its potential use as a drug or drug precursor, particularly if it shows activity against specific biological targets.

    Industry: It may find applications in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2,5-dimethoxybenzenesulfonamido)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, potentially inhibiting or activating their activity. This interaction can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound
  • Core structure: 2-Imino-2H-chromene-3-carboxamide.
  • Substituents :
    • 2,5-Dimethoxybenzenesulfonamido group (electron-rich, bulky).
    • N-(3-methylphenyl) carboxamide.
  • Synthesis: Likely involves condensation of 2-imino-2H-chromene precursors with sulfonamide derivatives under acidic or catalytic conditions, as seen in analogous syntheses .
Analog 1: 3-{[(2-Aminophenyl)imino]methyl}-4H-chromen-4-one ()
  • Core structure: Chromenone (4-oxo-4H-chromene) with an iminomethyl group.
  • Substituents: 2-Aminophenyl imino group.
  • Synthesis: Reflux of 4-oxo-4H-chromene-3-carboxaldehyde with 1,2-diaminobenzene in ethanol (76% yield) .
  • Key differences: Absence of sulfonamido and carboxamide groups; chromenone vs. chromene backbone.
Analog 2: (2Z)-6-Chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide ()
  • Core structure: 2-Imino-2H-chromene-3-carboxamide.
  • Substituents: 6-Chloro group on chromene. 4-(Methylsulfanyl)phenyl imino group. Tetrahydrofuranmethyl carboxamide.
  • Molecular formula : C22H21ClN2O3S (MW = 428.9 g/mol).
  • Key differences : Smaller molecular weight, chloro substituent, and lack of methoxybenzenesulfonamido group .

Physicochemical Properties

Property Target Compound Analog 1 () Analog 2 ()
Molecular Formula C25H23N3O7S C16H12N2O2 C22H21ClN2O3S
Molecular Weight ~533.5 g/mol 264.3 g/mol 428.9 g/mol
Melting Point Not reported 214–216°C Not reported
Solubility Likely polar (sulfonamide) Low (poor solubility noted) Not reported

Spectroscopic and Analytical Data

Target Compound
  • IR : Expected peaks for sulfonamide (S=O at ~1350–1150 cm⁻¹), C=O (carboxamide at ~1660 cm⁻¹), and C≡N (if present) .
Analog 1 ()
  • IR : 3483–3411 cm⁻¹ (NH2), 1635 cm⁻¹ (C=O).
  • MS: Not reported due to low solubility .
Analog B13 ()
  • MS : m/z 470.32 ([M + Na]+; C22H17ClF3N3O2).
  • Key differences : Trifluoromethyl and chloro substituents in B13 result in distinct fragmentation patterns compared to the target compound .

Q & A

Q. What stability studies are required for long-term storage?

  • Forced degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks.
  • Analytical monitoring : HPLC tracking of degradation products (e.g., hydrolyzed sulfonamido group) .

Q. How to assess enantiomeric purity in chiral derivatives?

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10).
  • Circular dichroism (CD) : Confirm retention of Z-configuration during synthesis .

Q. What strategies identify synergistic effects with existing therapeutics?

  • Combination index (CI) : Test with cisplatin or doxorubicin in cancer models (CI <1 indicates synergy).
  • Transcriptomics : RNA-seq to map pathways affected by co-administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.